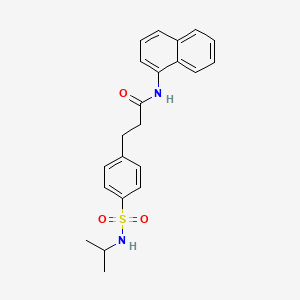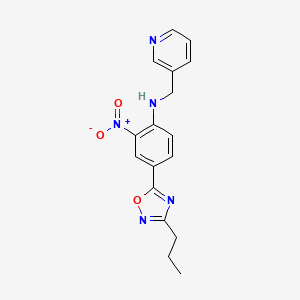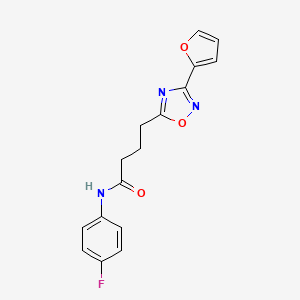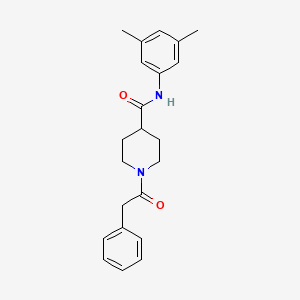
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide, also known as Compound A, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in the regulation of apoptosis.
Mecanismo De Acción
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves the inhibition of the Bcl-2/Bak protein-protein interaction, which is critical for the regulation of apoptosis. Bcl-2 is an anti-apoptotic protein that prevents the activation of Bak, a pro-apoptotic protein. This compound A binds to the BH3-binding groove of Bcl-2, preventing its interaction with Bak and leading to the activation of apoptosis.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent. However, the effects of this compound A on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A in lab experiments is its potency as a Bcl-2/Bak inhibitor. It has been shown to have a high binding affinity for Bcl-2, making it a useful tool for studying the role of this protein in apoptosis. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A. One area of interest is the development of more efficient synthesis methods, which would make it more accessible to researchers. Another area of interest is the investigation of its effects on normal cells and tissues, which would provide important information about its safety and potential side effects. Additionally, further studies are needed to determine its efficacy in treating different types of cancer and to identify potential combination therapies that could enhance its effectiveness.
Métodos De Síntesis
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves several steps, including the preparation of the starting materials, the formation of the sulfonamide linkage, and the coupling of the naphthalene and phenyl rings. The final product is obtained through a purification process involving column chromatography. The synthesis of this compound A has been described in detail in several publications, including a recent article by Zhang et al. (2020).
Aplicaciones Científicas De Investigación
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies. Several studies have demonstrated the efficacy of this compound A in vitro and in vivo, including a recent study by Wang et al. (2021) that showed its effectiveness in treating pancreatic cancer.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16(2)24-28(26,27)19-13-10-17(11-14-19)12-15-22(25)23-21-9-5-7-18-6-3-4-8-20(18)21/h3-11,13-14,16,24H,12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOANLWFNMAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)






![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)



![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)